molecular formula C10H17NO2 B2874014 tert-Butyl 2-azabicyclo[2.1.1]hexane-2-carboxylate CAS No. 467454-33-7

tert-Butyl 2-azabicyclo[2.1.1]hexane-2-carboxylate

Cat. No. B2874014
CAS RN: 467454-33-7
M. Wt: 183.251
InChI Key: XPVHUBNFWUIHDH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves an efficient and modular approach toward new 1,2-disubstituted bicyclo[2.1.1]hexane modules . The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .


Molecular Structure Analysis

The molecular structure of this compound includes a bicyclic structure, an amine group that is protected by a tert-butoxycarbonyl (Boc) group, and a carboxylic acid group. The bicyclic structure is a type of ring structure that is common in many natural products and pharmaceuticals.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C11H20N2O2 . It is a white crystalline powder, soluble in water, and has a molecular weight of 233.3 g/mol.

Scientific Research Applications

Preparation of Bicyclo[2.1.1]hexane Modules

The compound can be synthesized using photochemistry to access new building blocks via [2 + 2] cycloaddition . This opens the gate to sp3-rich new chemical space .

Inhibitors of Rho-Associated Protein Kinase

The compound is a key structural motif found in a number of synthetic compounds that are inhibitors of rho-associated protein kinase . These inhibitors have potential therapeutic applications in the treatment of diseases such as cancer and neurological disorders.

Preparation of Novel Intermediate Compounds

The compound can also be used in the preparation of novel intermediate compounds . These intermediates can then be used in the synthesis of other complex molecules, expanding the possibilities for new drug discovery and development.

Mechanism of Action

Mode of Action

The exact mode of action of “tert-Butyl 2-azabicyclo[21It is known that the compound’s structure, which includes a bicyclic hexane ring, allows it to interact with various biological targets . The compound’s interactions with its targets lead to changes in cellular processes, but these changes are currently under investigation .

Biochemical Pathways

The biochemical pathways affected by “tert-Butyl 2-azabicyclo[21The compound’s unique structure suggests that it may interact with a variety of biochemical pathways

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “tert-Butyl 2-azabicyclo[2.1.1]hexane-2-carboxylate” are currently under investigation. These properties will have a significant impact on the compound’s bioavailability, or the extent and rate at which it reaches its site of action .

Result of Action

The molecular and cellular effects of “tert-Butyl 2-azabicyclo[211]hexane-2-carboxylate” are currently under investigationIts unique structure suggests that it may have a variety of effects on cells .

Action Environment

The action, efficacy, and stability of “tert-Butyl 2-azabicyclo[2.1.1]hexane-2-carboxylate” can be influenced by various environmental factors. These may include temperature, pH, and the presence of other compounds. The compound’s storage temperature is recommended to be 4°C , suggesting that it may be sensitive to heat.

properties

IUPAC Name

tert-butyl 2-azabicyclo[2.1.1]hexane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-10(2,3)13-9(12)11-6-7-4-8(11)5-7/h7-8H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPVHUBNFWUIHDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-azabicyclo[2.1.1]hexane-2-carboxylate

CAS RN

467454-33-7
Record name tert-Butyl 2-aza-bicyclo[2.1.1]hexane-2-carboxylate
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